molecular formula C11H13N3O3 B15056776 Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B15056776
M. Wt: 235.24 g/mol
InChI Key: MRQJXKMLAQXTSA-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is known for its high purity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-cyano-1H-pyrrole-2-carboxylic acid with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the butanoate moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Biological Activity

Methyl 4-(4-cyano-1H-pyrrole-2-carboxamido)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrrole ring with a carboxamide functional group and a cyano substituent, which enhances its reactivity. Its molecular formula is C11H13N3O3C_{11}H_{13}N_3O_3. The presence of the cyano group is critical for its biological interactions, particularly in modulating receptor activities.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Its structural similarity to other pyrrole derivatives suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interacting with key signaling pathways.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to modulate cannabinoid receptors, particularly the CB2 receptor, which plays a role in pain and inflammation pathways. This modulation can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.

3. Antibacterial Activity
this compound has shown activity against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic functions within bacterial cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related pyrrole derivatives:

Compound NameMolecular FormulaAnticancer ActivityAnti-inflammatory ActivityAntibacterial Activity
This compoundC11H13N3O3C_{11}H_{13}N_3O_3ModerateYesBroad-spectrum
Methyl 4-methyl-1H-pyrrole-2-carboxylateC7H9NO2C_{7}H_{9}NO_{2}LowNoLimited
Methyl 4-(4-nitro-1H-pyrrole-2-carboxamido)butanoateC11H12N4O4C_{11}H_{12}N_{4}O_{4}HighYesModerate

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound through its interaction with CB2 receptors. The study demonstrated that treatment with this compound led to a marked decrease in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has highlighted the following key findings regarding this compound:

  • Mechanism of Action: The compound's interaction with cannabinoid receptors alters signaling pathways associated with inflammation and pain relief.
  • Synergistic Effects: When combined with other antibiotics, it exhibited enhanced antibacterial activity, indicating potential as an antibiotic adjuvant.
  • Toxicity Profile: Preliminary studies suggest low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 4-[(4-cyano-1H-pyrrole-2-carbonyl)amino]butanoate

InChI

InChI=1S/C11H13N3O3/c1-17-10(15)3-2-4-13-11(16)9-5-8(6-12)7-14-9/h5,7,14H,2-4H2,1H3,(H,13,16)

InChI Key

MRQJXKMLAQXTSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC(=CN1)C#N

Origin of Product

United States

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